6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile
CAS No.:
Cat. No.: VC17493818
Molecular Formula: C11H5Br2NO3
Molecular Weight: 358.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H5Br2NO3 |
|---|---|
| Molecular Weight | 358.97 g/mol |
| IUPAC Name | 6,8-dibromo-7-methoxy-2-oxochromene-3-carbonitrile |
| Standard InChI | InChI=1S/C11H5Br2NO3/c1-16-10-7(12)3-5-2-6(4-14)11(15)17-9(5)8(10)13/h2-3H,1H3 |
| Standard InChI Key | OJKDCWRWROIZKO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C=C(C(=O)OC2=C1Br)C#N)Br |
Introduction
Structural and Molecular Characteristics
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile belongs to the chromene family, a class of oxygen-containing heterocycles with a benzopyran backbone. Its molecular structure features:
-
Bromine atoms at C6 and C8, enhancing electrophilic reactivity.
-
Methoxy group at C7, influencing electronic distribution and solubility.
-
Cyano group at C3, contributing to hydrogen-bonding interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₅Br₂NO₃ |
| Molecular Weight | 358.97 g/mol |
| IUPAC Name | 6,8-dibromo-7-methoxy-2-oxochromene-3-carbonitrile |
| Canonical SMILES | COC1=C(C=C2C=C(C(=O)OC2=C1Br)C#N)Br |
| XLogP3 | 3.2 (predicted) |
The compound’s crystalline structure, confirmed via X-ray diffraction, reveals planar geometry stabilized by intramolecular hydrogen bonds between the carbonyl oxygen and cyano group.
Synthesis and Green Chemistry Approaches
The synthesis of 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile employs a dual-frequency ultrasonication method, combining 40 kHz and 20 kHz frequencies to enhance reaction efficiency. This approach reduces reaction time from 12 hours (conventional heating) to 2.5 hours, achieving a 92% yield.
Key Steps:
-
Substrate Preparation: 7-methoxy-2-hydroxybenzaldehyde undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
-
Cyclocondensation: Reaction with ethyl cyanoacetate in ethanol under ultrasonication forms the chromene core.
-
Purification: Recrystallization from ethanol yields pure product.
Table 2: Synthesis Optimization
| Condition | Conventional Method | Ultrasonication Method |
|---|---|---|
| Reaction Time | 12 h | 2.5 h |
| Yield | 68% | 92% |
| Solvent | DMF | Ethanol |
This method aligns with green chemistry principles by minimizing hazardous waste and energy consumption.
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by nucleophilic aromatic substitution at brominated positions. Notable reactions include:
-
Piperidine Substitution: Replacing Br at C6 with piperidine under basic conditions (K₂CO₃, DMF, 80°C).
-
Grignard Addition: Reaction with methylmagnesium bromide at C3-CN, forming a ketone intermediate .
Table 3: Reaction Pathways
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| C6 Substitution | Piperidine, K₂CO₃, DMF, 80°C | 6-Piperidine-8-bromo derivative |
| C3 Cyano Hydrolysis | H₂SO₄ (conc.), reflux | 3-Carboxylic acid derivative |
The cyano group’s electron-withdrawing nature activates the chromene ring for electrophilic attacks, enabling diverse functionalizations .
Biological Activities and Mechanism of Action
Enzyme Inhibition
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile demonstrates potent inhibition of:
-
Monoamine Oxidase (MAO): IC₅₀ = 3.2 µM (MAO-A) and 5.8 µM (MAO-B), surpassing reference inhibitor selegiline.
-
Human Leukocyte Elastase (HLE): 78% inhibition at 10 µM, attributed to Br groups enhancing hydrophobic interactions with the enzyme’s S1 pocket .
Table 4: Enzymatic Inhibition Profile
| Enzyme | Inhibition at 10 µM | IC₅₀ (µM) |
|---|---|---|
| MAO-A | 85% | 3.2 |
| MAO-B | 72% | 5.8 |
| HLE | 78% | - |
Anticancer Activity
In MCF-7 breast cancer cells, the compound induces apoptosis via caspase-3 activation (EC₅₀ = 8.7 µM). Comparative studies show a 3-fold higher potency than 5-fluorouracil, likely due to enhanced cellular uptake from bromine’s lipophilicity.
Comparative Analysis with Related Chromenes
Structural Modifications Impact:
-
Bromine vs. Methoxy: Bromine at C6/C8 increases steric hindrance, reducing metabolic degradation compared to 7-methoxy analogs .
-
Cyano vs. Carboxylic Acid: The C3-CN group improves blood-brain barrier permeability over carboxylic acid derivatives (e.g., 7-methoxycoumarin-3-carboxylic acid) .
Table 5: Property Comparison
| Compound | LogP | MAO Inhibition (IC₅₀, µM) | Solubility (mg/mL) |
|---|---|---|---|
| 6,8-Dibromo derivative | 3.2 | 3.2 (MAO-A) | 0.12 |
| 7-Methoxycoumarin-3-carboxylic acid | 1.5 | 25.4 (MAO-A) | 1.8 |
Applications in Medicinal Chemistry
The compound’s dual MAO/HLE inhibition positions it as a candidate for:
-
Neurodegenerative Diseases: MAO-B inhibition may alleviate Parkinson’s symptoms.
-
Chronic Inflammation: HLE inhibition reduces tissue damage in emphysema .
Ongoing studies explore its use in photodynamic therapy, leveraging bromine’s heavy atom effect to enhance singlet oxygen quantum yield (ΦΔ = 0.64) .
Future Research Directions
-
Stereoselective Synthesis: Develop asymmetric routes to access enantiomers with improved selectivity.
-
In Vivo Pharmacokinetics: Assess oral bioavailability and brain penetration in rodent models.
-
Targeted Drug Delivery: Conjugate with nanoparticles to reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume